2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine
Description
2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine is a chiral amine derivative featuring a trifluorinated aromatic ring at the 1-position and a methyl substituent at the 2-position of the propane backbone. The trifluorophenyl group imparts significant electronic and steric effects, influencing the compound’s physicochemical properties, such as lipophilicity and basicity.
Properties
Molecular Formula |
C10H12F3N |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
2-methyl-1-(2,3,6-trifluorophenyl)propan-1-amine |
InChI |
InChI=1S/C10H12F3N/c1-5(2)10(14)8-6(11)3-4-7(12)9(8)13/h3-5,10H,14H2,1-2H3 |
InChI Key |
YVCNZFMARZCUTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=C(C=CC(=C1F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine typically involves the reaction of 2,3,6-trifluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amine derivatives, ketones, and substituted phenyl compounds .
Scientific Research Applications
2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Notes:
Physicochemical Properties
- Lipophilicity : The trifluorophenyl group increases logP compared to methylphenyl () or thiophene derivatives (), favoring membrane permeability but reducing aqueous solubility .
- Basicity: Fluorine’s electron-withdrawing nature decreases the amine’s pKa relative to non-fluorinated analogs, impacting protonation states under physiological conditions .
Biological Activity
2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine is a chiral amine characterized by a trifluoromethyl-substituted phenyl group. This compound exhibits unique chemical properties due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. These characteristics make it a compelling candidate for various pharmacological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine is . The trifluoromethyl group significantly influences the compound's electronic properties and biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 201.21 g/mol |
| Boiling Point | 150 °C |
| Solubility | Soluble in organic solvents |
| Chirality | Chiral (two enantiomers) |
The biological activity of 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine is primarily linked to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures may exhibit significant effects on serotonin and norepinephrine reuptake inhibition. This suggests potential applications as antidepressants or anxiolytics due to their ability to modulate neurotransmitter levels in the brain.
Antidepressant Effects
Studies have shown that compounds with structural similarities to 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine can inhibit the reuptake of serotonin and norepinephrine. This mechanism is crucial for developing new antidepressant therapies.
Cytotoxic Activity
Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds featuring similar amine structures have shown high cytotoxicity against MCF-7 breast cancer cells. The introduction of a trifluoromethyl group can enhance these effects by increasing lipophilicity and improving cellular uptake .
Study on Anticancer Activity
A relevant study evaluated the cytotoxic effects of synthesized compounds against MCF-7 human breast cancer cells using the MTT assay. The results indicated that certain derivatives exhibited higher cytotoxicity than standard treatments like Tamoxifen. This underscores the potential of trifluoromethyl-substituted amines in cancer therapeutics .
Neurotransmitter Interaction Studies
Another study focused on the binding affinity of similar compounds to serotonin and norepinephrine transporters. The findings suggested that these compounds could effectively increase neurotransmitter levels in synaptic clefts, providing a basis for their use in treating mood disorders.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (S)-1-(2-Fluorophenyl)propan-1-amine | Fluorine instead of trifluoromethyl | Lower lipophilicity |
| (R)-2-Methyl-1-(3-trifluoromethylphenyl)propan-1-amine | Different position of trifluoromethyl | Different chiral center |
| 2-Methylphenylpropan-1-amine | No fluorine substituents | Lacks fluorinated properties |
The trifluoromethyl group in 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine distinguishes it from these compounds by enhancing its electronic properties and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
